molecular formula C25H32BrN3O4S B297938 4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No. B297938
M. Wt: 550.5 g/mol
InChI Key: MIBZYXVPVACNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as BRL-15572 and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BRL-15572 involves its interaction with the dopamine D3 receptor. This compound acts as a partial agonist of the receptor, which means that it can both activate and inhibit the receptor depending on the level of receptor activity. BRL-15572 has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
BRL-15572 has a range of biochemical and physiological effects. This compound has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors. BRL-15572 has also been found to reduce food intake and body weight in animal models, which suggests that it may have potential applications in the treatment of obesity.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that BRL-15572 is not selective for the dopamine D3 receptor and can also interact with other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on BRL-15572. One direction is to further explore the potential therapeutic applications of this compound in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. Another direction is to develop more selective dopamine D3 receptor ligands that can be used to study the specific role of this receptor in various physiological and pathological processes. Additionally, future research could focus on the development of new synthesis methods for BRL-15572 that are more efficient and cost-effective.
In conclusion, BRL-15572 is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for research on this compound that could lead to new insights into the role of the dopamine D3 receptor in health and disease.

Synthesis Methods

The synthesis method for BRL-15572 involves several steps. The first step involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-methoxyphenylpiperazine in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to yield BRL-15572. This synthesis method has been optimized to produce high yields of pure BRL-15572.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been shown to have potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation.

properties

Product Name

4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Molecular Formula

C25H32BrN3O4S

Molecular Weight

550.5 g/mol

IUPAC Name

4-bromo-N-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H32BrN3O4S/c1-33-24-10-6-5-9-23(24)27-15-17-28(18-16-27)25(30)19-29(21-7-3-2-4-8-21)34(31,32)22-13-11-20(26)12-14-22/h5-6,9-14,21H,2-4,7-8,15-19H2,1H3

InChI Key

MIBZYXVPVACNAV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.